2(1H)-Pyridinone, 4-amino-5-ethyl-

描述

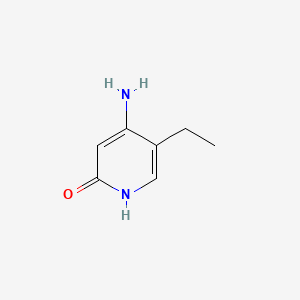

4-Amino-5-ethyl-2(1H)-pyridinone is a nitrogen-containing heterocyclic compound with a pyridinone core structure substituted at positions 4 and 5 with an amino (-NH₂) and ethyl (-CH₂CH₃) group, respectively. The pyridinone scaffold is characterized by a six-membered aromatic ring with one oxygen atom replacing a carbon in the pyridine framework, conferring unique electronic and reactivity profiles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 4-amino-5-ethyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-ethyl-2(1H)-pyridinone with suitable reagents under controlled conditions. For instance, the compound can be synthesized by reacting 4-amino-5-ethyl-2(1H)-pyridinone with ethylating agents such as ethyl bromide in the presence of a base like sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of 2(1H)-Pyridinone, 4-amino-5-ethyl- may involve more efficient and scalable methods. One such method includes the use of microwave-assisted synthesis, which has been shown to reduce reaction times and increase yields. This approach involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to traditional thermal methods .

化学反应分析

Types of Reactions

2(1H)-Pyridinone, 4-amino-5-ethyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridinone ring.

Common Reagents and Conditions

Common reagents used in the reactions of 2(1H)-Pyridinone, 4-amino-5-ethyl- include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyridinone derivatives, while reduction reactions may produce reduced pyridinone compounds. Substitution reactions can lead to a variety of substituted pyridinone derivatives with different functional groups .

科学研究应用

作用机制

The mechanism of action of 2(1H)-Pyridinone, 4-amino-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridinone Family

Pyridinone derivatives vary widely based on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Pyridinones

*Calculated based on methyl analog’s molecular weight and ethyl group addition.

Key Observations:

- Electronic Effects: The amino group at position 4 introduces hydrogen-bonding capability, which may stabilize interactions with biological targets or solvents. In contrast, 3-hydroxy-2(1H)-pyridinone’s hydroxyl group can act as a proton donor, influencing acidity (pKa ~8–10) and metal-chelation properties .

- N-Substitution: 1-Methyl-2(1H)-pyridinone demonstrates how methylation at the nitrogen atom alters resonance stabilization, reducing aromaticity and reactivity compared to unsubstituted pyridinones .

Comparison with Pyrimidinone Derivatives

Pyrimidinones, such as 4(3H)-pyrimidinone derivatives, share structural similarities but feature a six-membered ring with two nitrogen atoms.

Table 2: Pyridinones vs. Pyrimidinones

Key Observations:

- Pyrimidinones exhibit greater hydrogen-bonding capacity due to additional nitrogen atoms, enhancing interactions with enzymes or receptors.

- Pyridinones, with their simpler substitution patterns, are often more synthetically accessible and stable under physiological conditions.

Impact of Substituent Position

Substituent position significantly affects physicochemical properties:

- 4-Substitution: Amino groups at position 4 (as in 4-amino-5-ethyl-2(1H)-pyridinone) create electron-rich regions, favoring electrophilic substitution reactions.

- Methyl analogs (e.g., 5-methyl-2(1H)-pyridinone) show lower steric effects .

- Ring Saturation : Dihydropyrimidin-2(1H)-ones (e.g., compounds 50–52 in ) have reduced aromaticity, increasing flexibility and altering binding modes in biological systems .

生物活性

2(1H)-Pyridinone, 4-amino-5-ethyl- (CAS Number: 104885-51-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer, and other therapeutic potentials, supported by various studies and data.

2(1H)-Pyridinone, 4-amino-5-ethyl- is a pyridinone derivative characterized by the presence of an amino group and an ethyl substituent. Its structure allows for interactions with various biological targets, making it a versatile scaffold in drug design.

Antimicrobial Activity

Research indicates that 2(1H)-Pyridinone, 4-amino-5-ethyl- exhibits notable antimicrobial properties. It has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound’s efficacy is attributed to its ability to disrupt cellular processes through enzyme inhibition.

Table 1: Antimicrobial Activity of 2(1H)-Pyridinone, 4-amino-5-ethyl-

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antifungal Activity

The antifungal properties of this compound have also been investigated. It has shown effectiveness against various fungal pathogens, indicating its potential use in treating fungal infections.

Table 2: Antifungal Activity

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Aspergillus niger | 128 |

| Candida tropicalis | 64 |

These results highlight the compound's promise in addressing fungal infections, particularly those resistant to conventional treatments.

Anticancer Potential

The anticancer activity of 2(1H)-Pyridinone, 4-amino-5-ethyl- has been explored in several studies. The compound has shown cytotoxic effects on various cancer cell lines, including breast and liver cancer cells.

Case Study: Cytotoxicity Against Cancer Cells

In a study assessing the cytotoxic effects on human liver cancer cells (HepG2), the compound demonstrated an IC50 value of approximately 25 µM, indicating significant potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of 2(1H)-Pyridinone, 4-amino-5-ethyl- is primarily mediated through its interaction with specific molecular targets. It may inhibit enzymes involved in metabolic pathways or bind to receptors affecting cellular signaling pathways. For instance, studies have shown that it can modulate the activity of kinases involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

The biological activity of pyridinone derivatives like 2(1H)-Pyridinone, 4-amino-5-ethyl- is influenced by their structural features. Modifications at the 3 and 5 positions significantly affect their potency and selectivity against specific biological targets.

Table 3: Structure-Activity Relationship Insights

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| Position 3 | Methyl group addition | Increased antibacterial activity |

| Position 5 | Halogen substitution | Enhanced antifungal properties |

常见问题

Q. Basic: What are the primary synthetic routes for 2(1H)-Pyridinone, 4-amino-5-ethyl-?

Answer:

The synthesis of 4-amino-5-ethyl-2(1H)-pyridinone derivatives typically involves intramolecular cyclization of β-enaminones or substituted amides. For example:

- Base-catalyzed aldol-type cyclization of N-(3-oxoalkenyl)phenylacetamides yields pyridinone scaffolds. Reaction conditions (e.g., NaOH in ethanol, 60–80°C) and substituent electronic effects significantly influence yields .

- Alternative routes include functionalization of preformed pyridinones , such as introducing amino groups via nucleophilic substitution or reductive amination.

Q. Advanced: How can Structure-Activity Relationship (SAR) studies optimize 4-amino-5-ethyl-2(1H)-pyridinone derivatives for biological activity?

Answer:

SAR studies should focus on:

- Positional effects of substituents : Evidence from antimalarial SARs shows that 5-pyridinyl groups enhance activity, while bulky substituents at the 4-position reduce binding affinity .

- Electron-withdrawing/donating groups : For enzyme inhibition (e.g., kinase targets), electron-withdrawing groups (e.g., halogens) at specific positions improve binding via H-bonding or π-π interactions.

- Data-driven optimization : Use computational tools (e.g., molecular docking) to predict substituent effects and validate with in vitro assays.

Q. Basic: What analytical techniques are critical for characterizing 4-amino-5-ethyl-2(1H)-pyridinone derivatives?

Answer:

Key techniques include:

- NMR spectroscopy : and NMR to confirm regiochemistry and substitution patterns (e.g., distinguishing 4-amino vs. 5-ethyl groups).

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- X-ray crystallography to resolve ambiguities in tautomeric forms (e.g., keto-enol tautomerism common in pyridinones) .

Q. Advanced: How to resolve contradictions in reported biological activities of structurally similar pyridinones?

Answer:

Contradictions often arise from:

- Tautomeric equilibria : 2(1H)-pyridinones can exist as keto or enol forms, affecting binding. Use pH-controlled assays and spectroscopic monitoring to identify dominant tautomers .

- Impurity profiles : Trace byproducts (e.g., methylated analogs) may skew results. Validate purity via HPLC and compare with reference standards .

- Assay variability : Standardize protocols (e.g., enzyme concentration, incubation time) across studies. Cross-reference with structural analogs (e.g., 3,6-dimethyl-2(1H)-pyridinone) to isolate substituent-specific effects .

Q. Basic: What are common applications of 4-amino-5-ethyl-2(1H)-pyridinone in medicinal chemistry?

Answer:

This scaffold is explored for:

- Antimicrobial agents : Modifications at the 5-ethyl position enhance lipophilicity, improving membrane penetration .

- Enzyme inhibitors : The 4-amino group acts as a hydrogen-bond donor for targeting proteases or kinases .

- Hybrid molecules : Conjugation with bioactive moieties (e.g., quinoline) via click chemistry broadens therapeutic potential .

Q. Advanced: How does the electronic environment of 4-amino-5-ethyl-2(1H)-pyridinone influence its reactivity in cross-coupling reactions?

Answer:

- Electron-deficient pyridinones (due to the carbonyl group) are poor substrates for Pd-catalyzed couplings. Use directed ortho-metalation strategies with strong bases (e.g., LDA) to install halogens or boronates for Suzuki-Miyaura reactions .

- Amino group protection : Protect the 4-amino group with Boc or Fmoc to prevent side reactions during functionalization .

Q. Basic: What safety considerations are critical when handling 4-amino-5-ethyl-2(1H)-pyridinone derivatives?

Answer:

- Toxicity screening : Prioritize Ames tests for mutagenicity due to aromatic amine motifs.

- Reactivity hazards : Pyridinones may form explosive peroxides under prolonged storage. Store under inert gas and monitor peroxide levels .

Q. Advanced: How to design analogs to overcome metabolic instability in 4-amino-5-ethyl-2(1H)-pyridinone-based drug candidates?

Answer:

- Bioisosteric replacement : Replace the 5-ethyl group with cyclopropyl or trifluoromethyl to block CYP450-mediated oxidation .

- Prodrug strategies : Mask the 4-amino group as a phosphate ester to enhance solubility and delay hepatic clearance .

Q. Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

Use SwissADME or Molinspiration to calculate logP, polar surface area, and solubility. For tautomer prediction, DFT calculations (e.g., Gaussian 09) provide insights into energetically favored forms .

Q. Advanced: How to address low yield in large-scale synthesis of 4-amino-5-ethyl-2(1H)-pyridinone?

Answer:

- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions compared to batch processes .

- Catalyst optimization : Screen transition-metal catalysts (e.g., CuI) for regioselective amination .

属性

IUPAC Name |

4-amino-5-ethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-5-4-9-7(10)3-6(5)8/h3-4H,2H2,1H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMRMKAEISVVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=O)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。